18-Methoxycoronaridine hydrochloride, (+/-)-
Overview
Description
Zolunicant hydrochloride, also known as 18-methoxycoronaridine, is a derivative of ibogaine. It was invented in 1996 by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont . This compound has shown promise in reducing self-administration of various addictive substances, including morphine, cocaine, methamphetamine, nicotine, and sucrose .
Preparation Methods
The synthesis of zolunicant hydrochloride involves several steps, starting from ibogaineThe reaction conditions typically involve the use of methanol and hydrochloric acid to form the hydrochloride salt . Industrial production methods are not widely documented, but the compound is synthesized under controlled laboratory conditions to ensure purity and efficacy .
Chemical Reactions Analysis
Zolunicant hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Zolunicant hydrochloride has several scientific research applications:
Chemistry: It is used as a research tool to study the effects of nicotinic receptor antagonists.
Biology: The compound is studied for its effects on the reward system in the brain, particularly in relation to addiction.
Medicine: It has shown potential in treating opioid withdrawal symptoms and reducing drug-seeking behavior.
Mechanism of Action
Zolunicant hydrochloride acts as an antagonist at the α3β4 nicotinic cholinergic receptors. Unlike ibogaine, it does not have affinity for the α4β2 subtype, NMDA channels, or the serotonin transporter . It has reduced affinity for sodium channels and the σ receptor but retains modest affinity for μ-opioid receptors where it acts as an agonist, and κ-opioid receptors . The sites of action in the brain include the medial habenula, interpeduncular nucleus, dorsolateral tegmentum, and basolateral amygdala .
Comparison with Similar Compounds
Zolunicant hydrochloride is unique compared to other similar compounds such as ibogaine and noribogaine. While ibogaine and noribogaine also target nicotinic receptors, zolunicant hydrochloride has a more selective action on the α3β4 subtype and does not affect the α4β2 subtype . This selectivity reduces the risk of side effects associated with non-selective nicotinic receptor antagonists. Similar compounds include:
Ibogaine: A naturally occurring psychoactive substance found in plants.
Noribogaine: A metabolite of ibogaine with similar but distinct pharmacological properties.
Properties
IUPAC Name |
methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBFKKVQGICEBT-BWXWGAIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266686-77-5, 1388145-90-1 | |
Record name | 18-Methoxycoronaridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266686775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolunicant hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388145901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolunicant hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN5K0F4GJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zolunicant hydrochloride, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85Z0P8329N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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